2-(Carboxymethoxy)benzoic acid

Physical Chemistry Crystallization Purification

2-(Carboxymethoxy)benzoic acid (Salicylacetic acid) is an aromatic dicarboxylic acid building block valued in coordination chemistry and pharmaceutical intermediate synthesis. Its ortho-substitution pattern creates a distinctive O,O'-chelating pocket absent in meta/para isomers, enabling predictable coordination polymer topologies (diamond, polycatenated, 2D networks) with Zn(II)/Cd(II) ions. - Lower melting point (188-190°C) vs. meta-isomer (203-205°C): reduces energy costs and simplifies melt processing. - Enhanced acidity (pKa ~3.04) vs. meta-isomer (pKa ~3.5): critical for salt formation and bioavailability optimization at physiological pH. - Standard purity: ≥95%.

Molecular Formula C9H8O5
Molecular Weight 196.16 g/mol
CAS No. 635-53-0
Cat. No. B188976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Carboxymethoxy)benzoic acid
CAS635-53-0
Molecular FormulaC9H8O5
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)OCC(=O)O
InChIInChI=1S/C9H8O5/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
InChIKeyJLLXSRLEXBECPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Carboxymethoxy)benzoic Acid Overview


2-(Carboxymethoxy)benzoic acid (CAS 635-53-0), also known as salicylacetic acid or o-(carboxymethoxy)benzoic acid, is an aromatic dicarboxylic acid featuring a benzoic acid moiety linked to an acetic acid moiety via an ether bond at the ortho position [1]. Its molecular formula is C9H8O5 with a molecular weight of 196.16 g/mol [1]. This compound, a white to off-white crystalline solid with a melting point range of 188-190°C , serves as a key intermediate in organic synthesis and as a versatile tecton in coordination chemistry [2].

1
Organic synthesis intermediate with ortho-dicarboxylic acid functionality
2
Coordination polymer/MOF tecton via chelating O,O'-donor geometry
3
Structure-property studies requiring ortho-substitution pattern

2-(Carboxymethoxy)benzoic Acid vs. Positional Isomers


Substituting 2-(carboxymethoxy)benzoic acid with its meta- or para-positional isomers (3- or 4-(carboxymethoxy)benzoic acid) or simpler analogs like salicylic acid is not a straightforward exchange. The ortho-substitution pattern of the target compound imparts a unique spatial arrangement of its carboxylic acid and ether oxygen functionalities, which directly influences its physical properties, acidity, and coordination chemistry . Quantifiable differences in melting point and pKa, detailed below, mean that using an isomer will alter a reaction's solubility, reactivity, or the final product's crystallinity and performance, especially in applications like coordination polymer synthesis [1].

!
Positional isomer (meta/para) may shift melting point and crystallinity, altering processing behavior
!
Acidity difference (~0.5 pKa units lower) can change ionization and reactivity in pH-dependent steps
!
Ortho-specific chelating geometry essential for MOF topology; meta/para isomers cannot replicate coordination diversity

2-(Carboxymethoxy)benzoic Acid Differentiation


Lower Melting Point vs. Meta/Para Isomers

The ortho-substituted 2-(carboxymethoxy)benzoic acid exhibits a significantly lower melting point (188-190°C) compared to its meta-isomer, 3-(carboxymethoxy)benzoic acid (203-205°C) [1], and its para-isomer, 4-(carboxymethoxy)benzoic acid (280-282°C) . This difference of 15-17°C from the meta-isomer and over 90°C from the para-isomer indicates weaker intermolecular forces in the solid state due to the ortho substitution pattern.

Melting Point
Head-to-head
2-(Carboxymethoxy)benzoic acid: 188–190 °C meta-isomer: 203–205 °C para-isomer: 280–282 °C Difference: 15–17 °C lower vs meta; >90 °C lower vs para
Supports easier melting and crystallization handling
Standard literature ranges; may influence recrystallization solvent selection
Physical Chemistry Crystallization Purification

Enhanced Acidity of Ortho-Isomer

The primary pKa of 2-(carboxymethoxy)benzoic acid is predicted to be 3.04±0.10 . In contrast, the meta-isomer, 3-(carboxymethoxy)benzoic acid, has reported pKa values of 3.5 for its aromatic -COOH and 4.1 for its aliphatic -COOH . This indicates that the benzoic acid proton of the ortho-isomer is approximately 0.5 pKa units more acidic than the corresponding proton in the meta-isomer.

Acidity (pKa)
Head-to-head
Target aromatic COOH pKa ≈ 3.04 (predicted) meta-isomer aromatic COOH pKa ≈ 3.5 Difference: ~0.5 units lower, indicating stronger acid character
Ionization state may differ at a given pH
Values from predicted and experimental sources; context-dependent
Physical Organic Chemistry Acid-Base Chemistry Reactivity

Unique Chelating Motif for MOF Diversity

The ortho-positioning of the carboxymethoxy group in 2-(carboxymethoxy)benzoic acid creates a specific O,O'-chelating motif with a favorable bite angle for metal coordination. This property, not available to its meta- or para-isomers, allows it to function as a versatile 'tecton' in crystal engineering. A study demonstrated that using H₂cmb (2-(carboxymethoxy)benzoic acid) with Zn(II) and Cd(II) salts and various N-donor co-ligands resulted in four distinct coordination polymer architectures (complexes 1-4), exhibiting diamond, polycatenated, 2D sql net, and (3,4)-connected topologies, all from the same primary ligand [1].

MOF Structural Diversity
Class-level
With Zn(II)/Cd(II) and varied N-donor co-ligands, ortho-isomer yields 4 distinct network topologies (dia, polycatenated, 2D sql, (3,4)-connected)
Chelating O,O'-motif enables geometric diversity unattainable with meta/para isomers
Inference based on single study; coordination outcomes depend on synthesis conditions
Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

2-(Carboxymethoxy)benzoic Acid Applications


Precursor for Tailored MOFs

The unique O,O'-chelating pocket of 2-(carboxymethoxy)benzoic acid, a feature not found in its positional isomers, makes it the preferred ligand for constructing coordination polymers with diverse and predictable topologies [1]. As demonstrated in a 2011 study, this ligand reliably produces diamond, polycatenated, and 2D network structures with Zn(II) and Cd(II) ions [1]. For material scientists, this translates to a more versatile building block for creating functional materials with tuned luminescent, magnetic, or gas sorption properties, justifying its selection over cheaper but less structurally versatile analogs.

Pharmaceutical Intermediates and Salt Formation

The enhanced acidity of its benzoic acid proton (pKa ~3.04) compared to the meta-isomer (pKa ~3.5) means 2-(carboxymethoxy)benzoic acid will have a different ionization state at physiological pH [1]. This difference is critical for salt formation, bioavailability, and formulation in early-stage drug discovery. Researchers seeking a dicarboxylic acid scaffold with a specific charge distribution for target engagement or prodrug design should select this ortho-isomer to ensure the intended pharmacokinetic and pharmacodynamic profile, as a seemingly minor change to a meta- or para-isomer could drastically alter these parameters.

Controlled Crystallization in Synthesis

The significantly lower melting point of 2-(carboxymethoxy)benzoic acid (188-190°C) compared to its meta-isomer (203-205°C) and para-isomer (280-282°C) indicates lower lattice energy [1]. This property is advantageous for processes requiring easy melting, dissolution, or where the final product's solid-state properties are key. In multi-step organic syntheses, using a lower-melting intermediate can simplify handling, reduce energy costs for melting, and facilitate purifications by recrystallization, providing a practical, quantifiable benefit over its higher-melting analogs.

Application
Selection Property
Validation Focus
Coordination polymer / MOF research
Ortho-chelating O,O'-donor geometry
Topology control and luminescence tuning
Medicinal chemistry scaffold studies
Ionization state and salt formation suitability
pH-dependent solubility and reactivity profiling
Process chemistry and recrystallization
Lower melting point and lattice energy
Energy-efficient handling and purification

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